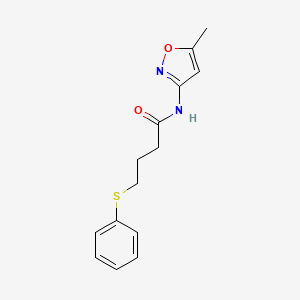

![molecular formula C9H7N5S B2939658 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole CAS No. 852694-88-3](/img/structure/B2939658.png)

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole” is an organic compound that belongs to the class of benzothiazoles and tetrazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom .

Applications De Recherche Scientifique

Antitumor Applications

Benzothiazoles, including derivatives similar to 2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole, have demonstrated potent antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 to active metabolites. Amino acid conjugation has been employed to overcome limitations posed by drug lipophilicity, showing promising preclinical efficacy against breast and ovarian cancer models (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activity

New 2-substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, benzothiazolyl carboxyhydrazide, when refluxed with different aryl acids, yielded compounds with established anti-microbial activity based on disc diffusion method assessments (Rajeeva et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have also found applications as corrosion inhibitors. A study detailed the synthesis of benzothiazole derivatives that showed significant corrosion inhibiting effects against steel in acidic solutions. These compounds exhibit their inhibitory action through adsorption onto the metal surface, offering a promising approach for protecting metals against corrosion (Hu et al., 2016).

Green Chemistry Applications

Recent advances highlight the synthesis of benzothiazole compounds in line with green chemistry principles, focusing on less hazardous chemical syntheses and using renewable materials. These approaches aim to develop environmentally friendly methods for producing benzothiazoles, which are valuable in various biochemical and medicinal applications (Gao et al., 2020).

Mécanisme D'action

Target of Action

Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, a compound with a similar tetrazole structure was found to target Beta-lactamase in Escherichia coli .

Mode of Action

Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Biochemical Pathways

It’s worth noting that tetrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar tetrazole structures have been found to exhibit significant antibacterial, anticancer, and anti-tb activities .

Action Environment

It’s worth noting that the synthesis of tetrazole derivatives can be influenced by various reaction conditions .

Propriétés

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYAJXBCHOYODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

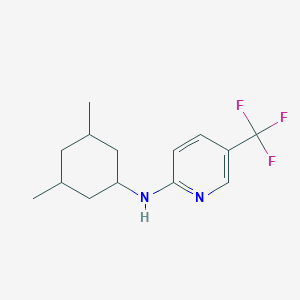

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

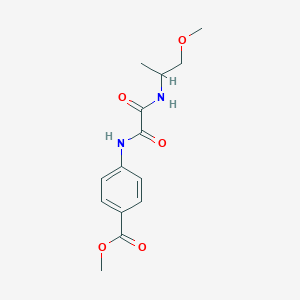

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2939586.png)

![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

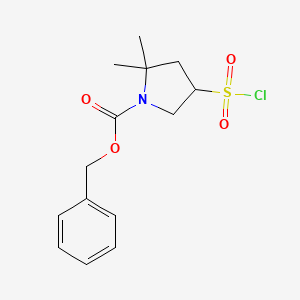

![(2S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2939597.png)

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)